3-(Cyclopropylmethyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC13831811
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClN |
|---|---|
| Molecular Weight | 175.70 g/mol |
| IUPAC Name | 3-(cyclopropylmethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C9H17N.ClH/c1-2-9(7-10-5-1)6-8-3-4-8;/h8-10H,1-7H2;1H |
| Standard InChI Key | FKDVWNINQMLZAZ-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CC2CC2.Cl |
| Canonical SMILES | C1CC(CNC1)CC2CC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered piperidine ring with a cyclopropylmethyl group (-CH₂-C₃H₅) attached to the nitrogen atom at the 3-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays. Key structural features include:
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Molecular Formula: C₉H₁₈ClN
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IUPAC Name: 3-(Cyclopropylmethyl)piperidine hydrochloride
The cyclopropane ring introduces steric strain, potentially influencing receptor binding and metabolic stability compared to unsubstituted piperidines .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Solubility | Water, DMSO, ethanol | |
| Melting Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated ~1.2 (unprotonated) | |
| pKa | ~10.5 (piperidine nitrogen) |
The compound’s basicity (pKa ~10.5) suggests protonation under physiological conditions, facilitating interactions with anionic biological targets .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves nucleophilic substitution reactions:
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Piperidine Alkylation: Reacting piperidine with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base (e.g., K₂CO₃) .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful control of reaction conditions .
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Purification: Column chromatography or recrystallization is needed to isolate the hydrochloride salt .
Industrial-Scale Production
Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield and reduce side products, though specific data for this compound remain unpublished .
Biological Activities and Mechanisms
Neuropharmacological Applications
Piperidine scaffolds are common in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. Related compounds modulate:
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Histamine H₃ Receptors: Dual H₃/σ₁ receptor ligands (e.g., KSK68) show antinociceptive effects in neuropathic pain models .
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Sigma-1 Receptors: Involvement in neuroprotection and analgesia highlights potential for treating chronic pain .
Antiviral Activity
Spiro-piperidine analogs inhibit influenza A M2 ion channels (IC₅₀ = 1.2 µM), though resistance mutations (e.g., S31N) limit utility . Structural studies suggest the cyclopropyl group may enhance binding to hydrophobic pockets in viral proteins .
Pharmacological Interactions
Receptor Binding Profiles
| Target | Affinity (Kᵢ) | Model System | Source |
|---|---|---|---|
| σ₁ Receptor | 4.5 nM | Radioligand assay | |
| H₃ Receptor | 6.2 nM | HEK293T cells | |
| mAChR M₂ | >10 µM | Functional assay |
The high σ₁ receptor affinity suggests utility in pain management, while H₃ receptor antagonism may improve cognitive function .
Metabolic Stability
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Liver Microsomes: Half-life >60 minutes in human and rat models, indicating favorable metabolic stability .
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CYP450 Interactions: Minimal inhibition of CYP3A4 and CYP2D6 at therapeutic concentrations .
Applications in Drug Development
Lead Optimization
The compound serves as a precursor for:
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Antivirals: Blocking viral entry via ion channel inhibition .
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Antibacterials: Overcoming macrolide resistance in streptococci .
Case Study: Analgesic Development
Compound 12 (a structural analog) demonstrated ED₅₀ = 13.3 mg/kg in murine neuropathic pain models, outperforming gabapentin without motor impairment .
Future Directions
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